(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(7-6-14-4-3-13-23-14)19-9-11-21-12-10-20-17(21)15-5-1-2-8-18-15/h1-8,10,12-13H,9,11H2,(H,19,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBKXWCIGKRECD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data on its efficacy against various biological targets.
Chemical Structure
The compound features a complex structure with multiple heterocyclic components, which are known to enhance biological activity.
Molecular Formula : CHNO
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of imidazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines:
- Apoptosis Induction : Compounds with similar structures have been observed to accelerate apoptosis in MCF cell lines, indicating a potential mechanism for anticancer activity .
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. Research into related compounds has demonstrated significant activity against various bacterial strains:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound 1 | S. aureus | 20–40 |
| Compound 2 | E. coli | 40–70 |
These findings imply that the target compound could exhibit similar or enhanced antibacterial effects due to the presence of furan and pyridine moieties .
Case Studies
- In Vitro Studies : A study focusing on imidazole derivatives showed that certain compounds effectively inhibited the growth of S. aureus and E. coli, with MIC values comparable to standard antibiotics . This suggests that this compound may similarly inhibit these pathogens.
- Cancer Cell Line Testing : Another investigation into related acrylamide derivatives revealed significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications in the acrylamide structure can lead to enhanced biological activity .
While specific mechanisms for this compound are still under investigation, related compounds have been reported to:
- Inhibit key enzymes involved in cancer cell proliferation.
- Disrupt bacterial cell wall synthesis, leading to cell lysis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Furan-Imidazole/Pyridine Hybrid Systems
Table 1: Key Structural Features and Properties
*Molecular weight estimated based on structural similarity to .
Key Observations :
- Nitro vs.
- Sulfur vs. Nitrogen Heterocycles : The thiophene-containing analogue () may exhibit improved membrane permeability due to higher lipophilicity compared to the pyridine-imidazole system in the target compound.
- Linker Flexibility : Ethyl spacers (target compound) vs. methylene linkers () influence conformational flexibility and binding to rigid enzyme active sites.
Pharmacological Activity Comparison
Key Observations :
Physicochemical Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the pyridine-imidazole core via nucleophilic substitution, followed by acrylamide coupling using acryloyl chloride under basic conditions (e.g., triethylamine in THF). Key steps include:
- Step 1 : Preparation of the ethylenediamine-linked pyridyl-imidazole intermediate.
- Step 2 : Amidation with 3-(furan-2-yl)acryloyl chloride at 0–5°C to preserve stereochemistry .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) affects reaction rates, while temperature controls undesired side reactions like imidazole ring oxidation. Yields range from 60–85% after silica gel chromatography .
Q. How can researchers confirm the stereochemical integrity of the acrylamide moiety during synthesis?
- Methodology : Use a combination of:
- 1H-NMR : The coupling constant (J) between the α,β-protons of the acrylamide group (typically 12–16 Hz for trans-isomers).
- HPLC with Chiral Columns : To resolve enantiomeric impurities.
- X-ray Crystallography : Definitive confirmation of the E-configuration via single-crystal analysis .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Primary Tools :
- NMR (1H/13C) : Assign peaks for furan (δ 6.2–7.4 ppm), pyridine (δ 8.0–8.8 ppm), and acrylamide protons (δ 6.5–7.1 ppm) .
- FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₅N₃O₂) .
Advanced Research Questions
Q. How does the furan ring’s oxidation state influence the compound’s bioactivity?
- Experimental Design :
- Oxidation Studies : Treat the compound with m-CPBA or H₂O₂ to generate furanone derivatives.
- Bioactivity Assays : Compare antimicrobial (e.g., MIC against S. aureus) or anti-inflammatory (COX-2 inhibition) activity of oxidized vs. parent compound .
- Data Interpretation : Furan oxidation reduces π-π stacking with microbial enzyme active sites, often diminishing activity .
Q. What strategies resolve contradictions in NMR data caused by dynamic imidazole tautomerism?
- Methodology :
- Variable-Temperature NMR (VT-NMR) : Perform at 25°C and −40°C to "freeze" tautomers and assign signals.
- 2D NMR (COSY, NOESY) : Map through-space correlations between imidazole protons and adjacent groups .
- Computational Modeling : Use DFT calculations to predict tautomeric stability (e.g., N1-H vs. N3-H forms) .
Q. How can researchers assess the compound’s potential as a kinase inhibitor given its pyridyl-imidazole motif?
- Approach :
- Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR, JAK2) using PyMOL or AutoDock.
- Enzymatic Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™).
- SAR Analysis : Compare with analogs lacking the pyridine ring to identify critical hydrogen-bonding interactions .
Q. What synthetic modifications enhance solubility without compromising bioactivity?
- Design :
- PEGylation : Introduce polyethylene glycol chains at the ethylenediamine linker.
- Salt Formation : Use HCl or trifluoroacetate salts to improve aqueous solubility.
- Bioactivity Trade-offs : Monitor changes in logP (via HPLC) and cytotoxicity (MTT assays) .
Data Analysis and Contradictions
Q. How to address discrepancies in reported IC₅₀ values across cell lines for this compound?
- Troubleshooting :
- Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
- Control for Metabolic Stability : Include cytochrome P450 inhibitors (e.g., ketoconazole) to assess off-target effects .
- Multi-Omics Validation : Combine transcriptomics (RNA-seq) and proteomics to identify resistance mechanisms .
Q. Why do computational predictions of logP often conflict with experimental HPLC measurements?
- Root Cause :
- Implicit Solvent Models : Software like MarvinSketch may underestimate furan’s dipole moment.
- Solution : Use experimental logP (shake-flask method) with octanol/water partitioning, validated by HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
